Cas no 1806400-89-4 (7-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole)
7-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole Chemical and Physical Properties
Names and Identifiers
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- 7-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole
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- Inchi: 1S/C9H7F2NOS/c1-14-9-12-6-4-2-3-5(8(10)11)7(6)13-9/h2-4,8H,1H3
- InChI Key: YIBXCSCDWLCPRJ-UHFFFAOYSA-N
- SMILES: S(C)C1=NC2=CC=CC(C(F)F)=C2O1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 205
- XLogP3: 3.2
- Topological Polar Surface Area: 51.3
7-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081004606-250mg |
7-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole |
1806400-89-4 | 98% | 250mg |
$707.29 | 2022-03-31 | |
| Alichem | A081004606-500mg |
7-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole |
1806400-89-4 | 98% | 500mg |
$1,114.89 | 2022-03-31 | |
| Alichem | A081004606-1g |
7-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole |
1806400-89-4 | 98% | 1g |
$1,953.43 | 2022-03-31 |
7-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 7-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole
Introduction to 7-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole (CAS No. 1806400-89-4)
7-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole, a compound with the chemical identifier CAS No. 1806400-89-4, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a benzo[d]oxazole core, has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The presence of both difluoromethyl and methylthio substituents introduces specific electronic and steric characteristics that make this molecule a promising candidate for drug development.
The benzo[d]oxazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of fluorine atoms, particularly in the form of a difluoromethyl group, enhances the metabolic stability and binding affinity of the molecule. This modification is particularly relevant in the context of modern drug design, where optimizing pharmacokinetic profiles is crucial for clinical success.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced bioactivity and selectivity. 7-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole has emerged as a compound of interest in this regard. Its structural features suggest potential applications in the treatment of various diseases, including cancer and inflammatory disorders. The methylthio group, in particular, has been shown to modulate the electronic properties of the molecule, influencing its interactions with biological targets.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The benzo[d]oxazole core provides a versatile platform for further functionalization, allowing chemists to explore a wide range of derivatives with tailored biological activities. This flexibility is particularly valuable in drug discovery pipelines, where rapid iteration and optimization are essential.
The synthesis of 7-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These techniques are critical for ensuring that the final product meets the stringent standards required for pharmaceutical applications.
Evaluation of the pharmacological properties of this compound has revealed intriguing insights into its mechanism of action. Preclinical studies indicate that it exhibits potent activity against certain enzymes and receptors implicated in disease pathways. For instance, research suggests that it may interfere with signaling pathways involved in cancer cell proliferation and survival. These findings underscore the potential therapeutic value of this molecule and justify further investigation.
The impact of fluorine substitution on the biological activity of heterocyclic compounds has been extensively studied. The electron-withdrawing nature of fluorine atoms can enhance binding affinity by stabilizing negative charge distributions and improving hydrophobic interactions. In the case of 7-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole, these effects contribute to its observed bioactivity and make it a compelling candidate for further development.
Recent advances in computational chemistry have also played a significant role in understanding the properties of this compound. Molecular modeling studies have provided valuable insights into its interactions with biological targets, helping to rationalize its pharmacological effects. These computational approaches are increasingly integral to drug discovery efforts, offering efficient ways to predict and optimize molecular properties.
The development of novel pharmaceutical agents often involves collaboration between chemists, biologists, and clinicians. 7-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole exemplifies this interdisciplinary approach, as it represents a fusion of synthetic chemistry with pharmacology. By leveraging cutting-edge synthetic techniques and computational tools, researchers can accelerate the discovery process and bring new treatments to patients more quickly.
The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Investigating its potential as an antiviral agent or an anti-inflammatory drug is among the areas being explored. Additionally, exploring new synthetic routes to improve yield and scalability will be crucial for advancing its development towards clinical use.
In conclusion, 7-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole (CAS No. 1806400-89-4) stands out as a significant compound in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its benzo[d]oxazole core combined with strategic substituents like difluoromethyl and methylthio positions it as a versatile scaffold for drug development. With continued research and innovation, this compound holds great promise for addressing unmet medical needs.
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